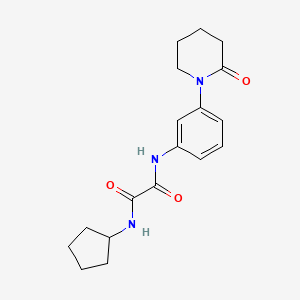

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

N1-Cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopentyl group at the N1 position and a 3-(2-oxopiperidin-1-yl)phenyl substituent at the N2 position. The oxalamide core (N,N'-disubstituted oxalic acid diamide) is a critical pharmacophore in medicinal chemistry, often utilized for its ability to engage in hydrogen bonding and metal coordination. This compound has drawn interest in drug discovery, particularly in targeting metalloenzymes like methionine aminopeptidases (MetAPs), which are essential for bacterial survival and virulence .

Properties

IUPAC Name |

N-cyclopentyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c22-16-10-3-4-11-21(16)15-9-5-8-14(12-15)20-18(24)17(23)19-13-6-1-2-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGMAQASHGWAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.

Biology: The compound is studied for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Industry: It is used in the synthesis of advanced materials and as a precursor for other complex chemical compounds.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The oxalamide scaffold is versatile, and modifications to its substituents significantly alter biological activity, selectivity, and mechanism. Below is a detailed comparison with key analogs:

N1-Cyclopentyl-N2-(2-thiazolyl)oxalamide (Compound 41)

- Structure : Features a thiazole ring at N2 instead of the 3-(2-oxopiperidin-1-yl)phenyl group.

- Activity : Potent inhibitor of E. coli MetAP1 (EcMetAP1) with an IC₅₀ = 67 nM when Co(II) is the cofactor .

- Mechanism : Binds to the auxiliary Co(II) atom in EcMetAP1 via bidentate coordination (thiazole amide nitrogen and cyclopentyl carbonyl oxygen) .

- Key Difference : The thiazole moiety enhances metal-binding affinity but may reduce selectivity due to off-target interactions with other metalloenzymes.

NBD-556 and NBD-557

- Structure : Oxalamide derivatives with aromatic (phenyl) and piperidine substituents.

- Activity : Inhibit HIV entry by binding to gp120 (IC₅₀ in micromolar range) .

- Mechanism : The aromatic ring inserts into the gp120 Phe43 cavity, inducing premature exposure of CCR5/CXCR4 binding sites. Unlike MetAP inhibitors, these compounds lack metal coordination but rely on hydrophobic interactions .

- Key Difference : The 3-(2-oxopiperidin-1-yl)phenyl group in the target compound may confer improved solubility and conformational flexibility compared to NBD-556’s rigid piperidine linker.

Regorafenib Analogues (e.g., 1c)

- Structure : N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide .

- Activity : Targets kinases (e.g., VEGFR2) and exhibits anticancer activity.

- Mechanism : The bulkier trifluoromethyl and pyridyl groups enhance kinase inhibition but reduce metabolic stability.

- Key Difference : The target compound’s cyclopentyl group likely reduces steric hindrance, favoring interactions with smaller enzymatic pockets (e.g., MetAPs).

Comparative Data Table

Mechanistic and Structural Insights

- Metal Coordination : Thiazole-containing oxalamides (e.g., Compound 41) excel in metalloenzyme inhibition due to their ability to chelate metal ions like Co(II) or Mn(II). The target compound’s 2-oxopiperidin group may adopt a similar role but with altered geometry .

Biological Activity

N1-cyclopentyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This compound consists of a cyclopentyl group linked to an oxalamide backbone, featuring a phenyl ring substituted with a 2-oxopiperidinyl group. Its unique structural characteristics suggest various biological activities, making it a candidate for further investigation in drug discovery and development.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O3 |

| Molecular Weight | 328.41 g/mol |

| CAS Number | 941979-91-5 |

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The oxalamide structure is known for its ability to modulate biological pathways by acting as an enzyme inhibitor or receptor modulator. The compound may inhibit enzyme activity through binding at the active site or modulate receptor functions, leading to alterations in cellular signaling pathways.

Antitumor Activity

Preliminary studies indicate that compounds with oxalamide structures can exhibit significant antitumor properties. For example, related oxalamides have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study : In vitro assays have demonstrated that oxalamides can inhibit cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Anti-inflammatory Effects

Research suggests that derivatives of oxalamides can modulate inflammatory pathways. This activity may be due to the compound's ability to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Neuroprotective Properties

Emerging evidence indicates that compounds similar to this compound may protect neuronal cells from oxidative stress and apoptosis, highlighting potential applications in neurodegenerative diseases.

In Vitro Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Antitumor Activity : A study on oxalamide derivatives indicated enhanced antitumor activity correlated with structural modifications. The introduction of bulky groups like cyclopentyl was associated with increased potency against certain cancer cell lines.

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the oxalamide structure can significantly affect biological activity. The presence of specific functional groups can enhance selectivity towards particular biological targets compared to simpler analogs.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Evidence/Findings |

|---|---|

| Antitumor | Cytotoxic effects observed in MCF-7 cell lines; potential for further exploration. |

| Anti-inflammatory | Modulation of inflammatory pathways; inhibition of pro-inflammatory cytokines. |

| Neuroprotective | Protection against oxidative stress; potential applications in neurodegenerative diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.